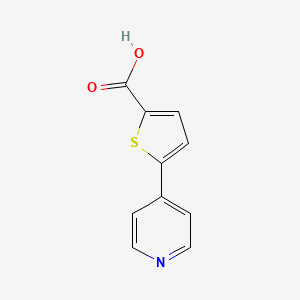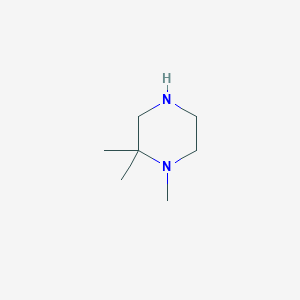
2-(Isopropylsulfonyl)ethanamine
Overview
Description
2-(Isopropylsulfonyl)ethanamine (also known as IPEA) is an organic compound with a molecular formula of CH3CH2CH(SO2CH3)NH2. It is an amine derivative of isopropylsulfonate, and it has been used as a reagent in various organic synthesis processes. IPEA has been studied for its potential in a wide range of applications, including medicinal chemistry and biochemistry.
Scientific Research Applications
Chemical Synthesis and Transformations
- The synthesis and transformations of structurally related compounds involve reactions with aromatic aldehydes and ketones, leading to secondary amines and amides, which may inform the synthesis and application of "2-(Isopropylsulfonyl)ethanamine" in developing new chemical entities or materials (Arutyunyan et al., 2017).
Biological Activities and Applications
- Studies on the binding, nuclease activity, and cytotoxicity of Cu(II) complexes offer insights into the interactions between metal ions and organic ligands, potentially guiding the application of "this compound" in biological systems for therapeutic or diagnostic purposes (Kumar et al., 2012).
- The exploration of Schiff bases synthesized from similar amines and their antimicrobial, antidiabetic, and potentially antiviral (including COVID-19 inhibition) activities suggest a wide range of scientific applications for "this compound" derivatives in pharmaceutical research and drug development (G et al., 2023).
Material Science and Corrosion Inhibition
- The targeted synthesis of cadmium(II) Schiff base complexes indicates potential applications in corrosion inhibition, which might extend to derivatives of "this compound" for protecting materials and surfaces (Das et al., 2017).
Properties
IUPAC Name |
2-propan-2-ylsulfonylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2S/c1-5(2)9(7,8)4-3-6/h5H,3-4,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMDQMBQVDRLPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10621563 | |
| Record name | 2-(Propane-2-sulfonyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
320337-16-4 | |
| Record name | 2-(Propane-2-sulfonyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1289008.png)
![1-[1-(Propan-2-yl)pyrrolidin-3-yl]methanamine](/img/structure/B1289013.png)




